

5-Chloronicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloronicotinic acid

Cat. No.: B183958

[Get Quote](#)

An In-depth Technical Guide to **5-Chloronicotinic Acid**

Abstract

This technical guide provides a comprehensive overview of **5-Chloronicotinic acid** (CAS No: 22620-27-5), a pivotal heterocyclic building block in modern chemistry. We will delve into its fundamental molecular and physical properties, established synthesis protocols, key chemical reactions, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and utilization of this versatile compound.

Core Molecular Profile and Physicochemical Properties

5-Chloronicotinic acid, also known as 5-chloro-3-pyridinecarboxylic acid, is a chlorinated derivative of nicotinic acid (Vitamin B3).^[1] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique combination of stability and reactivity.^{[1][2]} This duality makes it an essential intermediate in the synthesis of complex, biologically active molecules.^[1]

Key Identifiers and Properties

The fundamental quantitative data for **5-Chloronicotinic acid** are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ CINO ₂	[1][3][4][5]
Molecular Weight	157.55 g/mol	[1][3][4][5]
CAS Number	22620-27-5	[1][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	168 - 172 °C	[1]
Boiling Point	303.7 °C at 760 mmHg	
Purity (Typical)	≥ 95% (GC)	[1]

Spectroscopic Fingerprint

Definitive identification of **5-Chloronicotinic acid** relies on spectroscopic analysis. While a full spectral analysis is beyond the scope of this guide, the ¹H NMR spectrum is particularly informative. For instance, a published spectrum shows characteristic signals for the pyridine ring protons at δ 8.30 (1H, dd), 8.88 (1H, d), and 9.01 (1H, d), with a broad singlet for the carboxylic acid proton around δ 13.8 (1H, br s) in DMSO-d6.[4] Infrared (IR) spectroscopy would confirm the presence of the carboxylic acid C=O and O-H bonds, while mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification Protocols

The synthesis of **5-Chloronicotinic acid** can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The diagram below illustrates two common laboratory-scale synthetic routes.

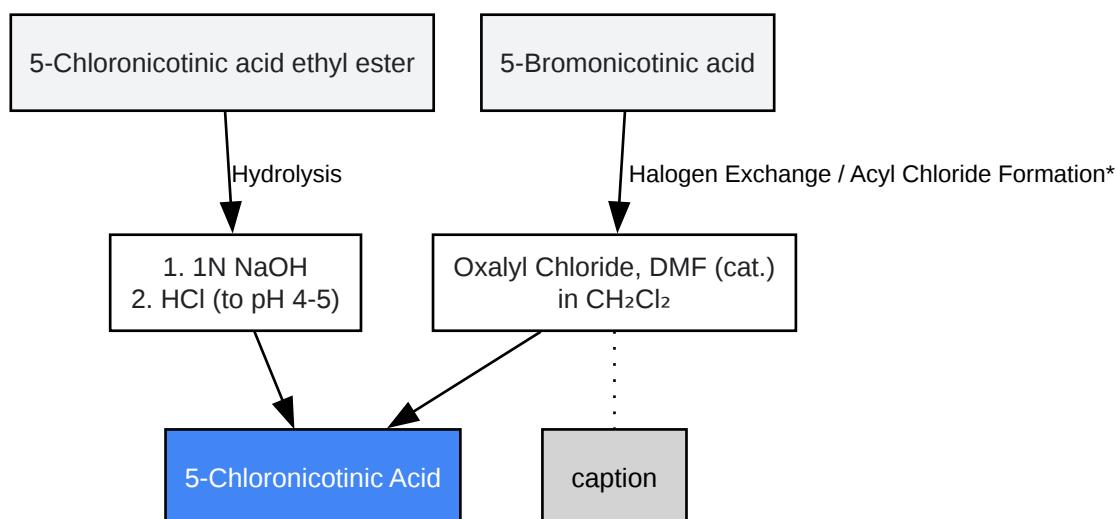


Figure 1: Common Synthetic Pathways to 5-Chloronicotinic Acid

[Click to download full resolution via product page](#)

Caption: Figure 1: Common Synthetic Pathways to **5-Chloronicotinic Acid**.

Protocol: Synthesis via Hydrolysis of Ethyl Ester

This method is a robust and straightforward procedure for producing **5-Chloronicotinic acid** from its corresponding ethyl ester.^[4] The protocol's self-validating nature lies in the observable precipitation of the product upon acidification.

Causality: The reaction is a classic saponification. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The final acidification step is crucial to protonate the resulting carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.

Step-by-Step Methodology:

- **Reaction Setup:** To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of 1N sodium hydroxide (NaOH) solution in a suitable reaction vessel.^[4]
- **Initial Reaction:** Stir the mixture at ambient temperature. The ester, which may be sparingly soluble, will gradually be consumed as the hydrolysis proceeds.

- Heating: Heat the reaction mixture to 60°C for 1 hour to drive the reaction to completion.[4]
- Acidification and Precipitation: Cool the reaction solution to room temperature. Slowly add hydrochloric acid (HCl) with stirring to adjust the pH to 4-5.[4] A precipitate should be observed as the solution is neutralized.
- Isolation: Isolate the solid product by filtration.
- Washing and Drying: Wash the collected solid with cold water to remove residual salts and dry thoroughly. A yield of approximately 6.9 g of a colorless solid can be expected.[4]

Purification and Quality Control

The primary method for purifying the crude product is recrystallization, typically from an aqueous solvent mixture. Purity verification is essential and is authoritatively performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A melting point determination can also serve as a quick and reliable indicator of purity; a sharp melting point range close to the literature value (168-172 °C) suggests high purity.[1]

Chemical Reactivity and Core Applications

The utility of **5-Chloronicotinic acid** stems from the reactivity of its two functional groups: the carboxylic acid and the chloro-substituted pyridine ring.[2]

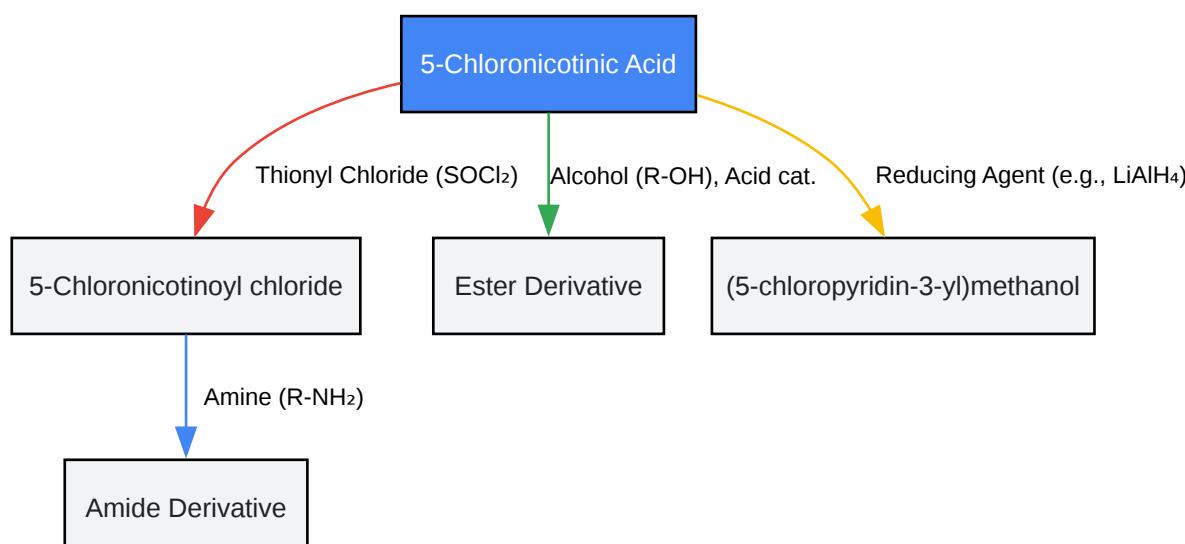


Figure 2: Key Reactions of 5-Chloronicotinic Acid

[Click to download full resolution via product page](#)

Caption: Figure 2: Key Reactions of **5-Chloronicotinic Acid**.

Applications in Drug Development and Agrochemicals

5-Chloronicotinic acid is a crucial building block in medicinal chemistry.^[1] Its structure is incorporated into various pharmaceutical candidates. It is particularly valued as an intermediate in the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.^[1] The stability of the pyridine ring and the specific reactivity of its functional groups allow for precise molecular modifications that can enhance the efficacy of drug candidates.^[1]

Beyond pharmaceuticals, it serves as a key intermediate in the agrochemical industry for creating more effective and targeted pesticides and herbicides, contributing to improved crop yields.^[1] Its use in material science is also emerging, with applications in the development of advanced polymers and coatings.^[1]

Safety, Handling, and Storage

Proper handling of **5-Chloronicotinic acid** is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

Hazard Class	Description	Precautionary Statement(s)
Skin Irritation	Causes skin irritation.	H315, P280
Eye Irritation	Causes serious eye irritation.	H319, P305+P351+P338
Respiratory Irritation	May cause respiratory irritation.	H335, P261

Hazard statements (H) and precautionary statements (P) are based on the Globally Harmonized System (GHS).^{[6][7]}

Recommended Handling Protocol

- Engineering Controls: Always handle **5-Chloronicotinic acid** in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[7][8]
- Dispensing: Avoid creating dust when weighing or transferring the solid.[8]
- First Aid:
 - Eyes: If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[7][8]
 - Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]
 - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Storage and Disposal

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

5-Chloronicotinic acid is a high-value chemical intermediate with a well-defined molecular profile. Its robust synthesis protocols and predictable reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- **5-Chloronicotinic acid** - Heterocyclic Compounds - Crysot LLC. (n.d.). Crysot LLC.
- **5-Chloronicotinic acid** | C6H4ClNO2 | CID 247986 - PubChem. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Chloronicotinic acid | C₆H₄CINO₂ | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloronicotinic acid | 22620-27-5 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Chloronicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183958#5-chloronicotinic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b183958#5-chloronicotinic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com